molecular formula C9H7BrN2S B069522 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione CAS No. 192800-59-2

4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione

Katalognummer B069522
CAS-Nummer: 192800-59-2
Molekulargewicht: 255.14 g/mol
InChI-Schlüssel: ZRDCMJXSTGMZCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione, also known as BPTI, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. BPTI is a heterocyclic compound that contains an imidazole ring and a thione group, which gives it unique properties that make it a promising candidate for drug development.

Wirkmechanismus

4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione acts as a competitive inhibitor of metalloproteinases by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down extracellular matrix proteins, which can lead to the accumulation of these proteins and the formation of tumors or joint damage.
Biochemical and Physiological Effects:
4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione has been shown to have several biochemical and physiological effects, including the inhibition of metalloproteinases, the reduction of tumor growth, and the prevention of joint damage in animal models of arthritis. Additionally, 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione has been shown to have anti-inflammatory properties, which may contribute to its therapeutic potential.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione in lab experiments is its ability to inhibit the activity of metalloproteinases, which are involved in a variety of biological processes. However, 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione's mechanism of action is not specific to a particular metalloproteinase, which may limit its usefulness in certain experiments. Additionally, the synthesis of 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione can be challenging, which may limit its availability for research purposes.

Zukünftige Richtungen

There are several potential future directions for research on 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione. One area of interest is the development of 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione-based drugs for the treatment of cancer and arthritis. Additionally, further research is needed to understand the specific mechanisms by which 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione inhibits metalloproteinases, which could lead to the development of more specific inhibitors. Finally, the synthesis of 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione could be optimized to improve its yield and make it more accessible for research purposes.

Synthesemethoden

4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione can be synthesized through a variety of methods, including the reaction of 3-bromobenzylamine with carbon disulfide and ammonium hydroxide. This reaction produces the intermediate 4-(3-bromophenyl)-1,3-thiazolidin-2-thione, which can be further converted to 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione through a cyclization reaction using potassium hydroxide.

Wissenschaftliche Forschungsanwendungen

4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione's ability to inhibit the activity of metalloproteinases, which are enzymes that play a role in the breakdown of extracellular matrix proteins. Inhibition of these enzymes has been shown to have potential therapeutic benefits in the treatment of conditions such as cancer and arthritis.

Eigenschaften

IUPAC Name

4-(3-bromophenyl)-1,3-dihydroimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-7-3-1-2-6(4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDCMJXSTGMZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CNC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648846
Record name 4-(3-Bromophenyl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione

CAS RN

192800-59-2
Record name 4-(3-Bromophenyl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.